

Application Notes and Protocols for SR-18292

Treatment in Primary Hepatocyte Culture

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Compound of Interest

Compound Name: SR-18292

Cat. No.: B610970

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR-18292 is a small molecule that has been identified as a potent suppressor of hepatic gluconeogenesis.[1] It functions by modulating the acetylation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), a key regulator of glucose metabolism in the liver.[1] These application notes provide a comprehensive guide for the use of **SR-18292** in primary hepatocyte cultures, including its mechanism of action, protocols for treatment, and expected outcomes. This information is intended to assist researchers in studying hepatic glucose metabolism and exploring the therapeutic potential of targeting the PGC-1 α pathway in metabolic diseases such as type 2 diabetes.

Mechanism of Action

SR-18292 exerts its effects by increasing the acetylation of PGC-1 α . [1] This is achieved by enhancing the interaction between PGC-1 α and the acetyltransferase GCN5. [1] Increased acetylation of PGC-1 α leads to a reduction in its co-activation of the transcription factor HNF4 α , which in turn suppresses the expression of key gluconeogenic genes, namely Pck1 (phosphoenolpyruvate carboxykinase 1) and G6pc (glucose-6-phosphatase catalytic subunit). [1] This ultimately results in a decrease in hepatic glucose production. [1] Notably, **SR-18292** has been shown to be non-toxic to primary hepatocytes at effective concentrations. [1]

Data Presentation

Table 1: Effects of **SR-18292** on Gene Expression and Glucose Production in Primary Hepatocytes

Parameter	Treatment Conditions	Fold Change vs. Control	Reference
Pck1 mRNA expression	20μM SR-18292, Glucagon stimulation	Significant Reduction	[1]
G6pc mRNA expression	20μM SR-18292, Glucagon stimulation	Significant Reduction	[1]
Glucose Production	20μM SR-18292, Glucagon stimulation	Significant Reduction	[1]
PGC-1α Acetylation	18-hour treatment with SR-18292	Increased	[1]

Experimental Protocols

Protocol 1: Treatment of Primary Mouse Hepatocytes with **SR-18292** to Assess Gene Expression

1. Materials:

- Primary mouse hepatocytes
- Hepatocyte culture medium (e.g., DMEM with 10% FBS)
- **SR-18292** (stock solution in DMSO)
- Glucagon (or other gluconeogenic stimulus)
- 6-well tissue culture plates
- RNA isolation kit
- qRT-PCR reagents and instrument

2. Procedure:

- Isolate primary mouse hepatocytes using a standard collagenase perfusion method.

- Plate hepatocytes in 6-well plates at a suitable density and allow them to attach for at least 4 hours.
- Replace the medium with fresh hepatocyte culture medium.
- Prepare working solutions of **SR-18292** in culture medium. A final concentration of 20µM is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as the **SR-18292** treatment.
- Pre-treat the cells with **SR-18292** or vehicle for a designated period (e.g., 3 to 18 hours).[1]
- Induce gluconeogenesis by adding glucagon (e.g., 200nM) to the culture medium for the final few hours of the **SR-18292** treatment, as determined by preliminary experiments.[1]
- After the incubation period, wash the cells with PBS and lyse them for RNA isolation using a commercial kit.
- Perform qRT-PCR to analyze the expression levels of target genes such as Pck1, G6pc, and a suitable housekeeping gene.

Protocol 2: Measurement of Glucose Production in **SR-18292**-Treated Primary Hepatocytes

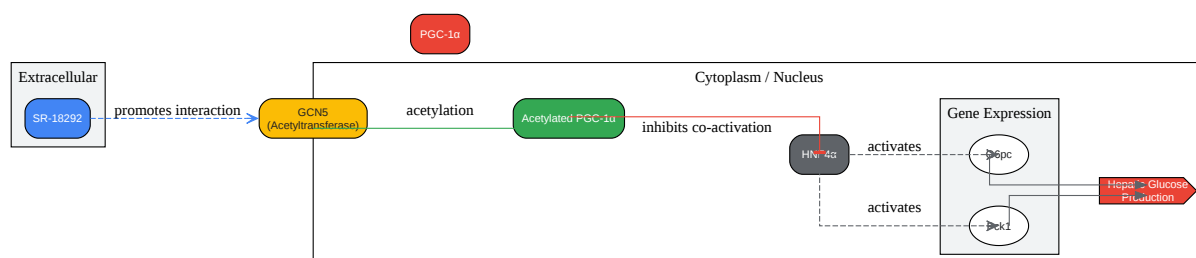
1. Materials:

- Primary mouse hepatocytes
- Glucose production buffer (glucose-free DMEM supplemented with substrates like pyruvate and lactate)
- **SR-18292** (stock solution in DMSO)
- Glucagon (or other gluconeogenic stimulus)
- 24-well tissue culture plates
- Glucose assay kit

2. Procedure:

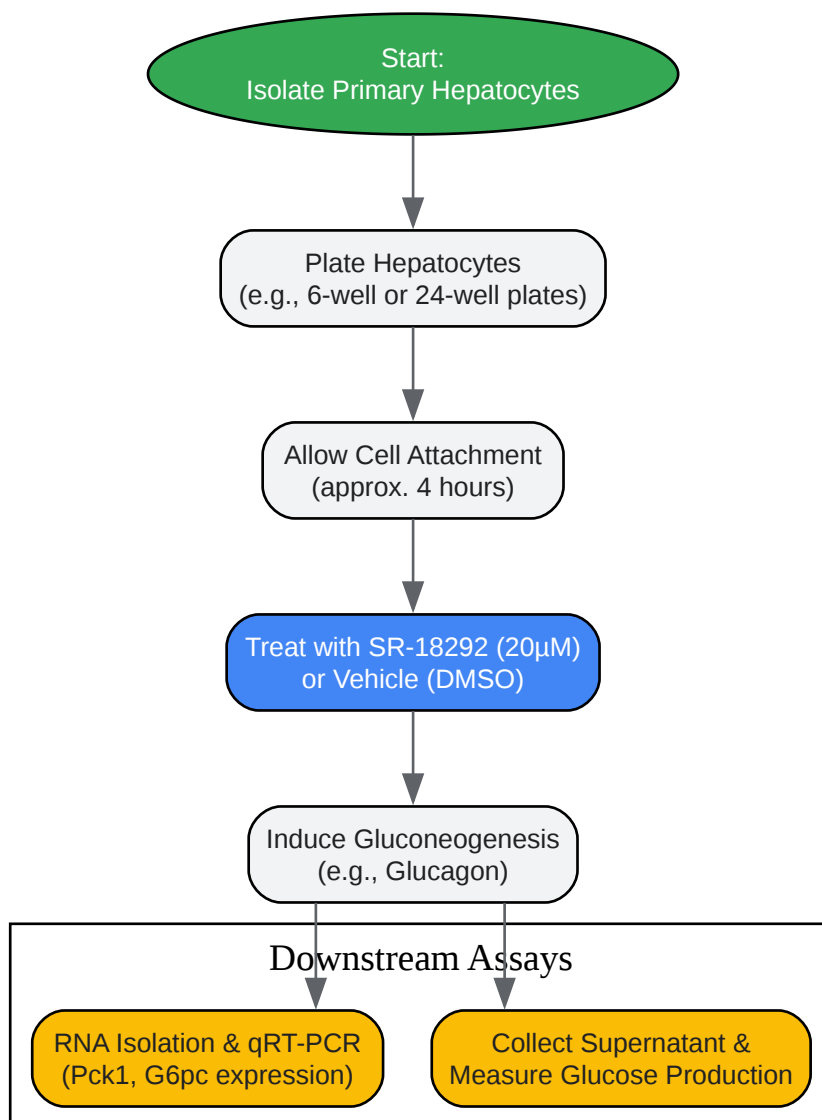
- Isolate and plate primary mouse hepatocytes in 24-well plates.
- After cell attachment, replace the medium with fresh culture medium and treat with **SR-18292** (e.g., 20µM) or vehicle for the desired duration (e.g., 18 hours).[1]
- Wash the cells twice with PBS.
- Add glucose production buffer containing glucagon (e.g., 200nM) and either **SR-18292** or vehicle.[1]
- Incubate for a defined period (e.g., 3-6 hours).
- Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit.
- Normalize the glucose production to the total protein content of the cells in each well.

Mandatory Visualization



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Caption: Signaling pathway of **SR-18292** in hepatocytes.



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Caption: Experimental workflow for **SR-18292** treatment.

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References

- 1. Selective Chemical Inhibition of PGC-1 α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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